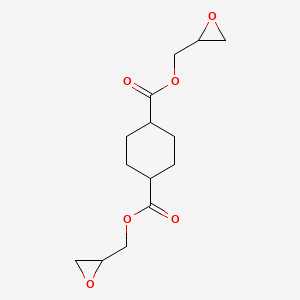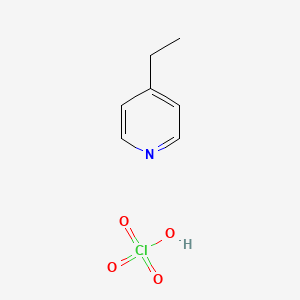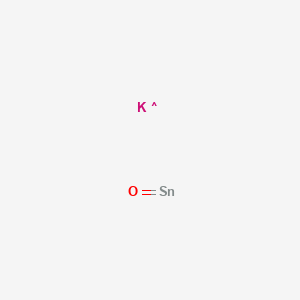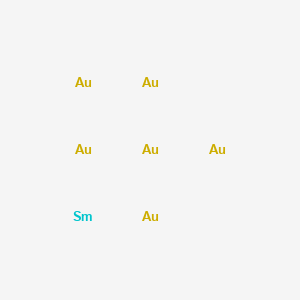
Gold;samarium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold;samarium is a compound formed by the combination of gold (Au) and samarium (Sm). Samarium is a rare-earth element that belongs to the lanthanide series, while gold is a well-known precious metal. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold;samarium compounds can be synthesized through various methods. One common method involves the reduction of samarium oxide (Sm₂O₃) with gold at high temperatures. This process typically requires temperatures around 1000°C and high pressure to ensure complete reaction . Another method involves the use of samarium(II) iodide (SmI₂) as a reducing agent to facilitate the formation of this compound compounds .
Industrial Production Methods: In industrial settings, the preparation of this compound compounds often involves the use of sealed tube methods to prevent the loss of volatile reactants. For example, samarium sulfide (SmS) can be prepared by heating samarium metal with sulfur in an evacuated silica tube at around 1000 K . Similar methods can be adapted for the production of this compound compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Gold;samarium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, samarium in the compound can react with halogens to form samarium halides . Additionally, samarium(II) iodide is known for its ability to reduce organic compounds through electron transfer and proton transfer steps .
Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include halogens (e.g., chlorine, bromine), hydrogen gas, and organic solvents such as tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) . These reactions often require specific conditions, such as elevated temperatures and the presence of co-solvents, to proceed efficiently.
Major Products Formed: The major products formed from reactions involving this compound compounds depend on the specific reactants and conditions used. For example, the reaction of samarium with halogens typically produces samarium halides, while reduction reactions with organic compounds can yield various reduced products .
Wissenschaftliche Forschungsanwendungen
Gold;samarium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in organic synthesis and as reducing agents in various reactions . In biology and medicine, this compound compounds are explored for their potential use in cancer treatments and as components in medical imaging . In industry, these compounds are utilized in the production of high-performance magnets and as additives in glass and ceramics .
Wirkmechanismus
The mechanism by which gold;samarium compounds exert their effects involves electron transfer and interaction with molecular targets. For example, samarium(II) iodide acts as a one-electron reductant, facilitating the reduction of organic compounds through a series of electron transfer and proton transfer steps . The molecular targets and pathways involved in these reactions include functionalized carbonyl compounds, organic halides, and nitro compounds .
Vergleich Mit ähnlichen Verbindungen
Gold;samarium compounds can be compared with other similar compounds, such as samarium halides, samarium oxides, and samarium hydrides . These compounds share some common properties, such as the ability to undergo reduction and oxidation reactions, but this compound compounds are unique in their combination of gold and samarium, which imparts distinct properties and applications. For instance, samarium oxides are primarily used in high-temperature applications, while this compound compounds have broader applications in both scientific research and industry .
Similar Compounds
- Samarium halides (e.g., SmCl₃, SmBr₂)
- Samarium oxides (e.g., Sm₂O₃, SmO)
- Samarium hydrides (e.g., SmH₂, SmH₃)
- Samarium sulfides (e.g., SmS)
Eigenschaften
CAS-Nummer |
11092-62-9 |
|---|---|
Molekularformel |
Au6Sm |
Molekulargewicht |
1332.2 g/mol |
IUPAC-Name |
gold;samarium |
InChI |
InChI=1S/6Au.Sm |
InChI-Schlüssel |
WXVFWNWSEZZQPO-UHFFFAOYSA-N |
Kanonische SMILES |
[Sm].[Au].[Au].[Au].[Au].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


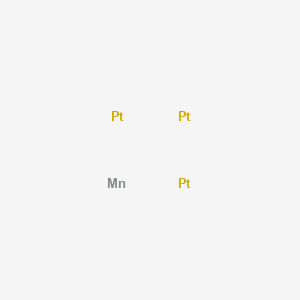
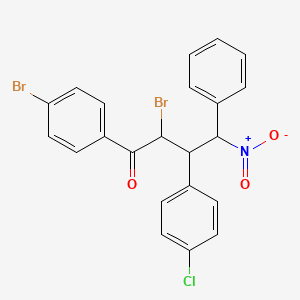
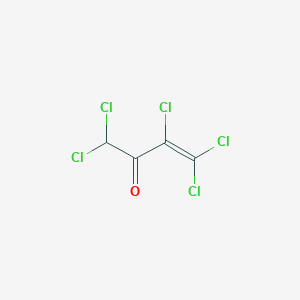
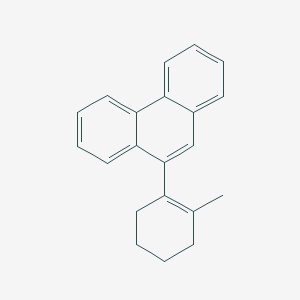
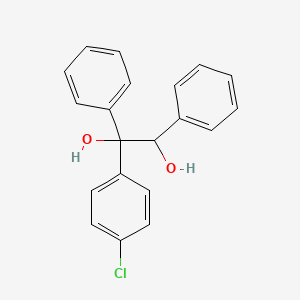
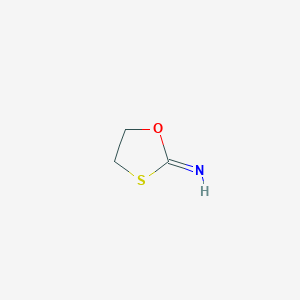
![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
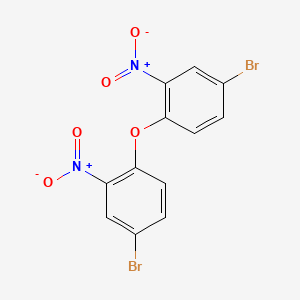
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)


